Reduced Lipophilicity vs. Ethyl 2,3-Dioxopiperidine-4-Carboxylate Improves Aqueous Compatibility
Methyl 2,3-dioxopiperidine-4-carboxylate (XlogP = -0.4) is markedly less lipophilic than its direct ethyl ester analogue, Ethyl 2,3-dioxopiperidine-4-carboxylate (CAS 30727-21-0, XlogP = 0.68), representing a decrease of over one log unit [1]. This lower logP translates into a predicted 10-fold higher aqueous solubility for the unionized form, which positions the compound more favorably within the typically desired drug-like logP range of 0–3 [2]. Additionally, its hydrogen-bond donor count of 1 (from the free N–H) provides a solubilizing interaction that is absent in N-substituted congeners such as methyl 1-(3,4-dichlorobenzyl)-2,3-dioxopiperidine-4-carboxylate (CAS 59954-66-4) .
| Evidence Dimension | Lipophilicity (XlogP) |
|---|---|
| Target Compound Data | XlogP = -0.4 |
| Comparator Or Baseline | Ethyl 2,3-dioxopiperidine-4-carboxylate: XlogP = 0.68 |
| Quantified Difference | ΔXlogP = -1.08 (target compound is more hydrophilic) |
| Conditions | Predicted via computational method (XlogP3); values from Chem960 and MolCore databases. |
Why This Matters
For medicinal chemistry programs, a lower logP suggests superior aqueous solubility and a reduced risk of promiscuous target binding and phospholipidosis, making the methyl ester a more developable starting point than the ethyl analogue.
- [1] Chem960. Methyl 2,3-dioxopiperidine-4-carboxylate (59954-65-3) Physicochemical Properties (XlogP = -0.4). URL: https://m.chem960.com/cas/59954653/ (accessed 2026). View Source
- [2] Lipinski, C. A., et al. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv. Drug Deliv. Rev. 1997, 23, 3-25. View Source
